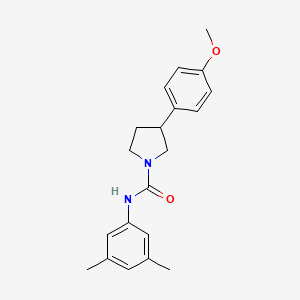
N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C20H24N2O2 and its molecular weight is 324.424. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : C18H22N2O
- Molecular Weight : 290.38 g/mol
The presence of the dimethylphenyl and methoxyphenyl groups suggests potential interactions with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.
Enzyme Inhibition
Recent studies have highlighted the compound's ability to inhibit specific enzymes. For instance, it has shown activity against cytochrome P450 enzymes, which are crucial for drug metabolism and biosynthesis pathways. In particular, related compounds in the same class have been identified as strong inhibitors of CYP51, an enzyme involved in sterol biosynthesis in various organisms, including pathogens like Leishmania .
Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies have demonstrated that derivatives of this compound can significantly inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer). The mechanism appears to involve the disruption of cellular processes such as invasion and adhesion, with evidence suggesting that it may impair gelatinase activity (MMP-9) in a concentration-dependent manner .
The proposed mechanism of action involves binding to specific molecular targets within cells. This binding can inhibit enzymatic activity or alter signaling pathways critical for cell proliferation and survival. Computational modeling and molecular dynamics simulations suggest that these compounds can adopt different binding modes depending on their structural characteristics .
Study 1: Inhibition of Cancer Cell Proliferation
In a study evaluating various pyrrolidine derivatives, this compound exhibited notable cytotoxicity against breast cancer cells. The study utilized concentrations ranging from 10 µM to 100 µM and measured cell viability using MTT assays. Results indicated a significant reduction in cell viability at higher concentrations, supporting its potential as an anticancer agent .
Study 2: Selective Enzyme Inhibition
Another research effort focused on the compound's selectivity towards CYP51 over CYP5122A1. The findings revealed that while it effectively inhibited CYP51, its activity against CYP5122A1 was comparatively weaker. This selectivity is crucial for minimizing side effects when considering therapeutic applications .
Summary of Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Significant inhibition of MDA-MB-231 cell proliferation at high concentrations (10-100 µM). |
| Study 2 | Enzyme Inhibition | Strong inhibition of CYP51 with weaker effects on CYP5122A1; potential for selective targeting in drug development. |
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-14-10-15(2)12-18(11-14)21-20(23)22-9-8-17(13-22)16-4-6-19(24-3)7-5-16/h4-7,10-12,17H,8-9,13H2,1-3H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOQVSBHUOEHKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)N2CCC(C2)C3=CC=C(C=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














